

Niaprazine: A Comparative Analysis of Efficacy and Safety in Placebo-Controlled Clinical Trials

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Niaprazine**'s performance against placebo in clinical trials, focusing on its efficacy and safety profile, particularly in pediatric populations. The information is compiled from available clinical data to support research and drug development activities.

Mechanism of Action

Niaprazine, a piperazine derivative, primarily acts as a sedative and hypnotic. Its mechanism of action involves the antagonism of histamine H1 receptors in the central nervous system, which contributes to sedation and sleep induction.[1] Additionally, **Niaprazine** exhibits affinity for serotonin (5-HT2) and alpha-1 adrenergic receptors, which may also play a role in its therapeutic effects.

Efficacy in Pediatric Sleep and Behavior Disorders

Placebo-controlled clinical trials have investigated the efficacy of **Niaprazine** in managing sleep and behavior disorders in children.

A double-blind, placebo-controlled study by Ottaviano et al. (1991) assessed the effect of **Niaprazine** (1 mg/kg/day) on common sleep disorders in 36 children aged 6 months to 6 years. The study utilized continuous home-videorecorded sleep to evaluate outcomes. Results indicated a "reliable positive effect" of **Niaprazine** on the sleep disorders studied, which



included frequent nighttime waking and difficulty falling asleep.[2][3] A secondary analysis of this study noted improvements across ten sleep parameters, including sleep latency, nighttime motor activity, and total sleep time.[4]

In a separate randomized, double-blind clinical trial by Franzoni et al. (1987), the efficacy of **Niaprazine** (1.5 mg/kg/day) was evaluated in 20 children aged 6-11 years with behavior disorders. Over a one-month period, **Niaprazine** demonstrated a significantly greater improvement in behavior compared to placebo.[5]

Quantitative Efficacy Data

The following table summarizes the key quantitative findings from these placebo-controlled trials.

Trial (Year)	Indicati on	N	Dosage	Primary Outcom e Measur e	Niaprazi ne Group Outcom e	Placebo Group Outcom e	Statistic al Signific ance
Franzoni et al. (1987)	Behavior Disorders	20	1.5 mg/kg/da y	Mean Percent Improve ment in Behavior	-49.4%	-24.6%	Highly Significa nt
Ottaviano et al. (1991)	Sleep Disorders	36	1 mg/kg/da y	Improve ment in Sleep Paramet ers (e.g., sleep latency, total sleep time)	Positive Effect Observe d	-	Reliable Positive Effect



Detailed quantitative data on specific sleep parameters from the Ottaviano et al. (1991) study were not available in the reviewed literature. Access to the full-text publication would be required for a more granular analysis.

Safety and Tolerability

Across the reviewed placebo-controlled trials, **Niaprazine** was generally well-tolerated in the pediatric population.

In the study by Franzoni et al. (1987), the only notable side effect was drowsiness, which led to a dose reduction in two of the patients receiving **Niaprazine**.[5] The Ottaviano et al. (1991) study reported no adverse side effects.[2]

Commonly reported side effects in broader literature include drowsiness, dry mouth, and mild gastrointestinal disturbances.

Experimental Protocols Franzoni et al. (1987): Niaprazine in Behavior Disorders in Children

- Study Design: A randomized, double-blind, placebo-controlled clinical trial.
- Participants: 20 children (17 male, 3 female), aged 6-11 years, with diagnosed behavior disorders.
- Intervention: Participants were administered either **Niaprazine** (1.5 mg/kg/day) or a placebo for a duration of one month.
- Assessment: Improvement in behavior was assessed in various settings, including at home, during play, at school, and in the doctor's office. The specific rating scales or methods for quantifying "percent variation" in behavior were not detailed in the available abstract.

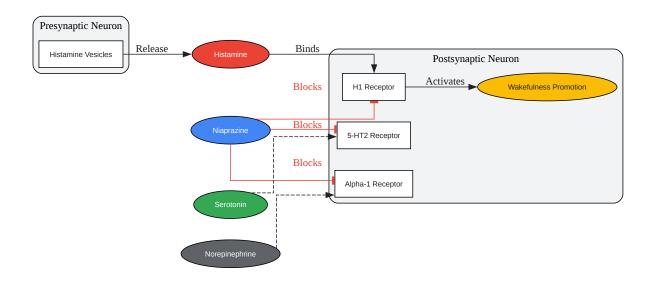
Ottaviano et al. (1991): The Effect of Niaprazine on Common Sleep Disorders in Children

Study Design: A placebo-controlled, double-blind clinical trial.



- Participants: 36 children, aged 6 months to 6 years, experiencing frequent nighttime waking or difficulty falling asleep.
- Intervention: Participants were randomly assigned to receive either **Niaprazine** (1 mg/kg body weight daily) or a placebo.
- Assessment: The primary method of assessment was continuous home-videorecorded sleep, both before and after the trial period. This allowed for the analysis of various sleep parameters. A secondary source mentioned ten specific parameters were evaluated, though a detailed list and their precise definitions were not available.

Visualizations Signaling Pathway of Niaprazine

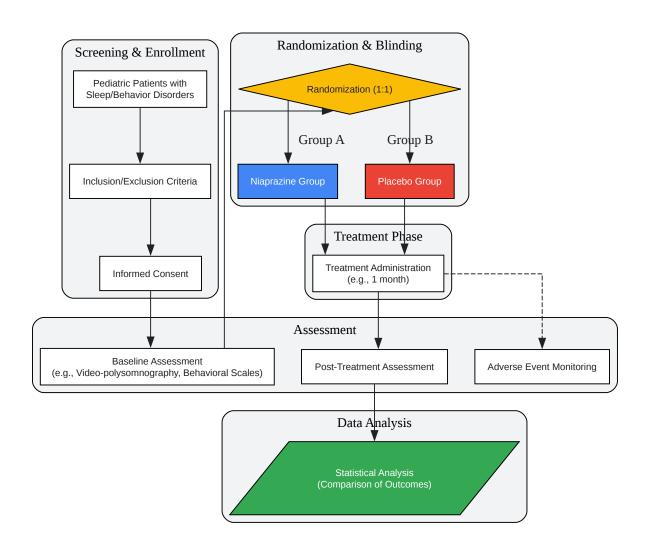


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Caption: Proposed mechanism of action of Niaprazine.

Experimental Workflow for a Placebo-Controlled Trial of Niaprazine



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Caption: Generalized workflow of a Niaprazine clinical trial.

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